molecular formula C15H20N6O2 B2360047 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040649-68-0

2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2360047
CAS No.: 1040649-68-0
M. Wt: 316.365
InChI Key: FWILLIMZMCJDDN-UHFFFAOYSA-N
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Description

2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Pain Management: A closely related compound, identified as a σ1 receptor (σ1R) antagonist, was synthesized for the treatment of pain. This compound demonstrated high metabolic stability across species, adequate pharmacokinetic profiles in rodents, and antinociceptive properties in mice models of pain, highlighting its potential as a clinical candidate for pain management (Díaz et al., 2020).

Chemical Synthesis and Applications

  • Antimicrobial Activities

    New triazole derivatives, including structures similar to the compound , were synthesized and displayed good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

  • Synthesis of PPAR Agonists

    An efficient synthesis process was developed for a potent PPARpan agonist, showcasing the compound's relevance in drug development and potential therapeutic applications (Guo et al., 2006).

  • Antioxidant Activity

    Piperazine derivatives, including ones structurally related to the given compound, were screened for antioxidant activity. The study found that these compounds exhibit different mechanisms of action towards various free radicals, suggesting their utility as antioxidants (Mallesha et al., 2014).

Material Science Applications

  • Electrochemical Synthesis: Research on the electrochemical synthesis of new arylthiobenzazoles via the oxidation of related compounds, including 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, highlights innovative approaches to material synthesis. This method underscores the compound's relevance in creating materials with potential electronic or photonic applications (Amani & Nematollahi, 2012).

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to participate in receptor-ligand interactions, which could be a potential mode of action for this compound .

Biochemical Pathways

Tetrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This could potentially impact the bioavailability of the compound.

Result of Action

Some synthesized compounds similar to this one have shown significant cytotoxic effects . This suggests that the compound could potentially have cytotoxic effects at the molecular and cellular level.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

The compound 2-methoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can interact with many enzymes and receptors in organisms via non-covalent interactions . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions .

Properties

IUPAC Name

2-methoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-23-12-15(22)20-9-7-19(8-10-20)11-14-16-17-18-21(14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWILLIMZMCJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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